8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex structure It belongs to the class of purine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the alkylation of a purine derivative with hexylamine. This is followed by the introduction of a hydroxyethyl group through a nucleophilic substitution reaction. The final step involves methylation to obtain the desired compound. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and properties.
Scientific Research Applications
8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The hydroxyethyl and hexylamino groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 8-(Butylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Octylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 8-(Hexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a unique combination of functional groups that confer specific biological activities. Its hexylamino group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological targets.
Properties
CAS No. |
476481-06-8 |
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Molecular Formula |
C14H23N5O3 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
8-(hexylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O3/c1-3-4-5-6-7-15-13-16-11-10(19(13)8-9-20)12(21)17-14(22)18(11)2/h20H,3-9H2,1-2H3,(H,15,16)(H,17,21,22) |
InChI Key |
ZRBLVQXKDGBXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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